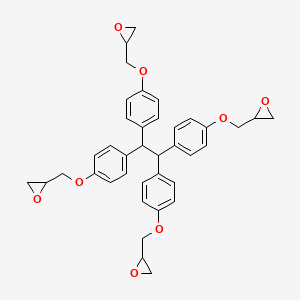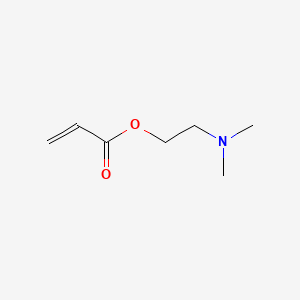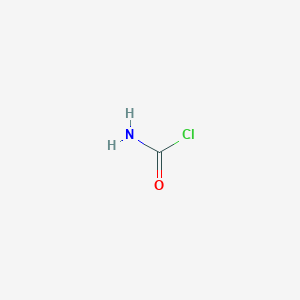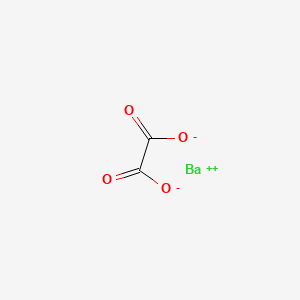
4-(p-Tolyl)butyric acid
Übersicht
Beschreibung
“4-(p-Tolyl)butyric acid”, also known as “4-(para-Tolyl)-butyric acid”, is a chemical compound with the molecular formula C11H14O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “4-(p-Tolyl)butyric acid” is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“4-(p-Tolyl)butyric acid” appears as an off-white to light yellow-beige solid . It has a melting point range of 54.0-63.0°C . .
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Nitration Reactions
4-(p-Tolyl)butyric acid plays a role in chemical synthesis, particularly in nitration reactions. Fischer, Leonard, and Röderer (1979) explored its use in nitration reactions, finding that nitration of 4-(p-Tolyl)butyric acid in acetic anhydride yields diastereomeric spiro lactone adducts. This indicates its potential utility in the production of specific chemical compounds through controlled reactions (Fischer, Leonard, & Röderer, 1979).
2. Biochemical Research and Medical Imaging
In the field of biochemical research, 4-(p-Tolyl)butyric acid has been utilized in the development of albumin-binding molecules for medical imaging. Xu et al. (2021) examined its effectiveness as an albumin-binding moiety in tumor targeting and biodistribution properties of labeled alpha-melanocyte-stimulating hormone peptides. Their research indicates the potential of 4-(p-Tolyl)butyric acid in enhancing the targeting efficiency of imaging probes (Xu et al., 2021).
3. Thermodynamic and Structural Analysis
Hellal et al. (2018) conducted a theoretical study on the properties of 4-Oxo-4-p-tolyl-butyric acid, a similar compound, to understand its electronic, vibrational, and thermodynamic properties. Such studies are crucial for comprehending the behavior of these compounds under different conditions and their potential applications in various scientific fields (Hellal et al., 2018).
4. Molecular Structure and Vibrational Properties
Szafran et al. (2017) explored the molecular structure and properties of 4-(1-pyridinium)-butyric acid bromide, providing insights into the vibrational spectra and structural aspects of related compounds. Such research helps in understanding the fundamental properties of these chemicals, which can be essential for their application in various scientific domains (Szafran et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 4-(p-tolyl)butyric acid is a chemical chaperone , which means it interacts with proteins to assist in their folding, stability, and function.
Mode of Action
As a chemical chaperone, 4-(p-Tolyl)butyric acid interacts with its protein targets to prevent their misfolding and aggregation . Misfolded proteins can lead to various diseases, including neurodegenerative disorders. By preventing protein misfolding, 4-(p-Tolyl)butyric acid helps maintain protein function and cellular homeostasis .
Biochemical Pathways
By preventing protein misfolding, 4-(p-Tolyl)butyric acid could influence various cellular processes and signaling pathways dependent on these proteins .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body .
Result of Action
The molecular and cellular effects of 4-(p-Tolyl)butyric acid’s action primarily involve the prevention of protein misfolding and aggregation . This can help maintain cellular homeostasis and prevent diseases associated with protein misfolding, such as neurodegenerative disorders .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 4-(p-Tolyl)butyric acid include temperature, pH, and the presence of other molecules in the body. For instance, extreme temperatures or pH levels could potentially affect the stability of 4-(p-Tolyl)butyric acid. Additionally, the presence of other molecules could influence its absorption, distribution, metabolism, and excretion .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOVMRDYFFXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196434 | |
| Record name | 4-p-Tolylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolyl)butyric acid | |
CAS RN |
4521-22-6 | |
| Record name | 4-Methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-p-Tolylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4521-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-p-Tolylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-p-tolylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-p-Tolylbutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD42J3Z4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)







